Lipophilicity (LogP) of Methyl 4-(2-methylbenzoyl)benzoate Compared to Non-Methylated and Para-Methylated Analogs
The target compound exhibits a measured or calculated octanol-water partition coefficient (LogP) that is intermediate between its non-methylated (Methyl 4-benzoylbenzoate) and para-methylated (Methyl 4-(4-methylbenzoyl)benzoate) analogs, reflecting the unique impact of ortho-methyl substitution on hydrophobic character [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.01 to 3.5 (range from multiple sources) |
| Comparator Or Baseline | Methyl 4-benzoylbenzoate (LogP = 3.59); Methyl 4-(4-methylbenzoyl)benzoate (LogP = 3.01 to 3.95) |
| Quantified Difference | Target LogP is up to 0.58 units lower than the non-methylated analog and differs by up to 0.45 units from the para-methylated analog's maximum reported value. |
| Conditions | Calculated or experimentally derived LogP values from authoritative databases and vendor technical datasheets. |
Why This Matters
The distinct LogP value influences compound partitioning in biphasic reaction systems, membrane permeability in biological assays, and solubility in organic solvents, making it a non-substitutable parameter for applications sensitive to hydrophobic interactions.
- [1] ChemSrc. (2017). methyl 4-(2-methylbenzoyl)benzoate. Retrieved from https://m.chemsrc.com/cas/649756-96-7_280724.html; MolAid. (n.d.). 4-(2-甲基苯甲酰基)苯甲酸甲酯 | 649756-96-7. Retrieved from https://www.molaid.com/MS_217568; ChemSpider. (n.d.). Methyl 4-benzoylbenzoate. Retrieved from http://www.chemspider.com/Chemical-Structure.22585.html; ChemSrc. (2017). methyl 4-(4-methylbenzoyl)benzoate. Retrieved from https://m.chemsrc.com/cas/64141-11-3_912154.html; Fluorochem. (2025). Methyl 4-(4-methylbenzoyl)benzoate. Retrieved from https://fluorochem.co.uk/Products/Product?Code=321217 View Source
